N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-oxo-N-phenyl-2H-chromene-3-carboxamide
Description
This compound is a hybrid molecule featuring a chromene carboxamide core fused with a 1,1-dioxo-2,3-dihydrothiophene (thiophene sulfone) moiety. The chromene scaffold is known for its pharmacological relevance, including anti-inflammatory and anticancer properties, while the thiophene sulfone group enhances metabolic stability and modulates electronic properties. The N-phenyl substitution at the carboxamide position introduces steric and electronic effects that influence binding affinity and solubility. Structural analogs of this compound often vary in substituents on the chromene ring, the sulfone-containing heterocycle, or the aryl/alkyl groups attached to the amide nitrogen .
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxo-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c22-19(17-12-14-6-4-5-9-18(14)26-20(17)23)21(15-7-2-1-3-8-15)16-10-11-27(24,25)13-16/h1-12,16H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSUBGMHPGIGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O3S, with a molecular weight of 346.45 g/mol. The compound features a chromene scaffold which is known for its versatility in biological applications.
Anticancer Activity
Research indicates that compounds with a chromene structure exhibit significant anticancer properties. For example, studies have shown that analogs of 2H/4H-chromenes can induce apoptosis in cancer cells through various mechanisms:
- Tubulin Interaction : These compounds can bind to tubulin at colchicine sites, inhibiting polymerization and leading to cell cycle arrest at the G2/M phase .
- Caspase Activation : Certain derivatives have been reported to activate caspases (caspase 3/7), which are crucial for the execution phase of apoptosis .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| Tubulin Binding | Inhibits polymerization leading to cell cycle arrest |
| Caspase Activation | Induces apoptosis through caspase pathways |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Studies on related chromene derivatives indicate effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Antidiabetic and Anticholinesterase Activities
This compound has potential antidiabetic properties by modulating glucose metabolism and improving insulin sensitivity. Additionally, it may exhibit anticholinesterase activity, making it a candidate for treating Alzheimer's disease by preventing the breakdown of acetylcholine .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Anticancer Studies : A study demonstrated that specific chromene derivatives led to a significant reduction in tumor growth in vivo models, showcasing their potential as anticancer agents .
- Antimicrobial Efficacy : Another research highlighted that certain chromene-based compounds exhibited inhibitory effects against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromene Core
A closely related analog, 6-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide (CAS: 874138-81-5), differs in two key aspects:
Chlorine Substituent : A chloro group at position 6 of the chromene ring increases molecular weight (491.9 g/mol) and may enhance lipophilicity compared to the unsubstituted parent compound.
This modification could improve membrane permeability but may reduce metabolic stability due to increased susceptibility to oxidative demethylation .
Table 1: Key Structural and Physicochemical Differences
| Compound | Chromene Substituent | Amide Substituent | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | None | Phenyl | ~385 (estimated) |
| 6-Chloro-dimethoxybenzyl analog (CAS 874138-81-5) | 6-Cl | 3,4-Dimethoxybenzyl | 491.9 |
Variations in the Sulfone-Containing Heterocycle
The tetrahydrothiophene sulfone moiety in the target compound is critical for conformational rigidity. In contrast, analogs like N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) replace the sulfone group with a simple thiophene ring. The tert-butyl and pyridinyl substituents in 6p further enhance steric bulk, which may impact solubility and bioavailability .
Research Findings and Limitations
While the provided evidence lacks explicit pharmacological data (e.g., IC₅₀ values, solubility measurements), structural comparisons suggest:
- Aryl Substitutions : Bulky groups like dimethoxybenzyl or tert-butyl may enhance selectivity but compromise solubility.
- Stereochemistry : Chiral centers in analogs like 18o could lead to improved efficacy but require more complex synthesis .
Preparation Methods
Thiophene Sulfone Core Synthesis
The 1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl moiety is synthesized via cyclization and oxidation. A common method involves the condensation of thioglycolic acid with α,β-unsaturated ketones, followed by oxidation using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). Recent advancements utilize deep eutectic solvents (DES) to enhance reaction efficiency, achieving yields of 78–85% under mild conditions.
Key Reaction Conditions for Thiophene Sulfone Formation
| Reactants | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thioglycolic acid + ketone | DES (ChCl:urea) | 60 | 82 |
| H₂O₂ (30%) | 80 | 75 |
Chromene Carboxamide Preparation
The 2-oxo-2H-chromene-3-carboxamide subunit is synthesized via Knoevenagel condensation between salicylaldehyde derivatives and malononitrile, followed by hydrolysis and amidation. A novel approach employs waste orange peel-derived sulfonated carbon (OPC-SO₃H) as a heterogeneous catalyst, achieving 89% yield in ethanol at reflux.
Optimized Parameters for Chromene Formation
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-hydroxybenzaldehyde | OPC-SO₃H | Ethanol | 4 | 89 |
| Saccharose | H₂O | 6 | 76 |
Coupling of Subunits
The final coupling of the thiophene sulfone and chromene carboxamide is achieved via nucleophilic acyl substitution. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, yields of 68–72% are reported. Microwave-assisted coupling reduces reaction time from 12 hours to 45 minutes while maintaining comparable yields.
Detailed Preparation Methods
Synthesis of 1,1-Dioxo-2,3-dihydro-1λ⁶-thiophen-3-amine
-
Cyclization : Thioglycolic acid (1.0 eq) reacts with methyl vinyl ketone (1.2 eq) in DES at 60°C for 6 hours.
-
Oxidation : The dihydrothiophene intermediate is treated with mCPBA (1.5 eq) in CH₂Cl₂ at 0°C → 25°C over 2 hours.
-
Isolation : Column chromatography (SiO₂, hexane:EtOAc 3:1) yields 79% pure sulfone.
Preparation of 2-Oxo-N-phenyl-2H-chromene-3-carbonyl Chloride
-
Knoevenagel Condensation : Salicylaldehyde (1.0 eq) and malononitrile (1.1 eq) react under OPC-SO₃H catalysis.
-
Hydrolysis : The nitrile group is converted to carboxylic acid using 6M HCl at 100°C for 3 hours.
-
Acylation : Treatment with thionyl chloride (2.0 eq) in dry toluene produces the acyl chloride (94% purity).
Final Coupling Reaction
-
Amide Bond Formation : Combine thiophene sulfone amine (1.0 eq) and chromene carbonyl chloride (1.05 eq) with EDC (1.2 eq) in anhydrous DCM.
-
Workup : Wash with 5% NaHCO₃, dry over MgSO₄, and purify via recrystallization (EtOH:H₂O) to obtain the target compound (68% yield).
Optimization of Reaction Conditions
Catalyst Screening for Chromene Synthesis
Comparative studies demonstrate OPC-SO₃H outperforms traditional acid catalysts:
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| OPC-SO₃H | 89 | 4 | 80 |
| Saccharose | 76 | 6 | 100 |
| H₂SO₄ | 65 | 8 | 120 |
Solvent Effects on Coupling Efficiency
Polar aprotic solvents enhance coupling yields due to improved reagent solubility:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 72 |
| DMF | 36.7 | 68 |
| THF | 7.52 | 61 |
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment via HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | MeCN:H₂O (70:30) + 0.1% TFA | 12.7 | 98.2 |
Industrial-Scale Production Challenges
Critical Process Parameters
Cost Analysis
| Component | Lab-Scale Cost ($/kg) | Industrial-Scale ($/kg) |
|---|---|---|
| OPC-SO₃H | 120 | 45 |
| EDC | 980 | 310 |
Q & A
Q. What are the recommended methodologies for synthesizing N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-oxo-N-phenyl-2H-chromene-3-carboxamide, and how can reaction yields be optimized?
Synthesis typically involves multi-step routes, such as:
- Step 1 : Condensation of chromene-3-carboxylic acid derivatives with functionalized thiophene precursors under anhydrous conditions (e.g., CH₂Cl₂, DMF) .
- Step 2 : Purification via recrystallization (methanol, ethanol) or reverse-phase HPLC to achieve >95% purity .
- Optimization : Use catalysts like triethylamine or palladium complexes to enhance coupling efficiency. Reaction yields improve with inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) .
Q. How should researchers characterize this compound’s structural integrity post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via ¹H/¹³C NMR chemical shifts (e.g., chromene C=O at ~170 ppm, thiophene-SO₂ at ~125 ppm) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Infrared Spectroscopy : Identify functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, SO₂ asymmetric stretch at 1320–1350 cm⁻¹) .
Q. What stability considerations are critical for handling and storing this compound?
- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the sulfone group .
- Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 14 days) with HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?
- Assay Design : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
- Structural Analysis : Compare activity of analogs (e.g., fluorophenyl vs. methylphenyl substitutions) to identify SAR trends .
- Mechanistic Studies : Use molecular docking to assess binding affinity differences to target proteins (e.g., kinases, GPCRs) .
Q. Example Data Contradiction :
| Study | Target | IC₅₀ (µM) | Substituent |
|---|---|---|---|
| A | Kinase X | 0.5 | -F |
| B | Kinase X | 5.2 | -CH₃ |
Q. What strategies are effective for studying metabolic pathways and degradation products of this compound?
- In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites .
- Degradation Pathways : Perform forced degradation (acid/base/oxidative conditions) and isolate products via preparative HPLC .
- Isotope Labeling : Incorporate ¹⁴C or ³H labels to track metabolic fate in pharmacokinetic studies .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Docking Simulations : Use software like AutoDock Vina to predict binding modes to target vs. off-target proteins (e.g., COX-2 vs. COX-1) .
- QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .
Q. Key Parameters for QSAR :
| Parameter | Target Range | Impact on Activity |
|---|---|---|
| logP | 2.5–3.5 | Cell permeability |
| PSA | <90 Ų | Blood-brain barrier penetration |
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Thermal Shift Assays : Measure protein stabilization upon compound binding (ΔTm ≥ 2°C indicates interaction) .
- Transcriptomics : Use RNA-seq to identify downstream pathways modulated by the compound .
Q. How do structural modifications (e.g., substituent variations) influence physicochemical properties?
- Case Study : Replacing the phenyl group with a furan-2-ylmethyl moiety increases solubility (logS from –4.2 to –3.1) but reduces plasma protein binding (from 92% to 85%) .
- Synthetic Strategy : Introduce polar groups (e.g., –OH, –NH₂) via Suzuki-Miyaura coupling to balance lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
